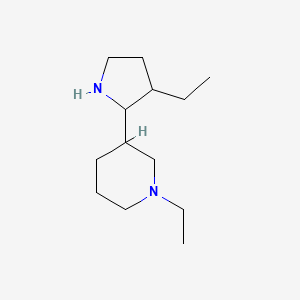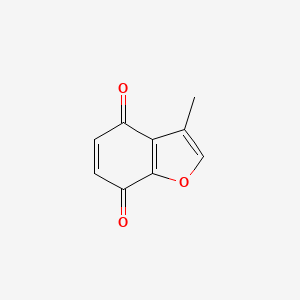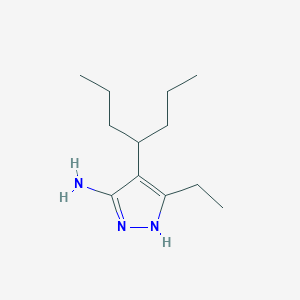
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C14H26N4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an ethyl-substituted hydrazine with a heptanone derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
科学的研究の応用
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the molecular context in which the compound is used. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
類似化合物との比較
Similar Compounds
4-(Heptan-4-yl)-1H-pyrazol-3-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
5-Ethyl-1H-pyrazol-3-amine: Lacks the heptan-4-yl group, which may influence its solubility and interaction with molecular targets.
5-Ethyl-4-(butan-4-yl)-1H-pyrazol-3-amine: Has a shorter alkyl chain, which may impact its physical properties and applications.
Uniqueness
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine is unique due to the presence of both the ethyl and heptan-4-yl groups, which confer specific chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
647854-07-7 |
|---|---|
分子式 |
C12H23N3 |
分子量 |
209.33 g/mol |
IUPAC名 |
5-ethyl-4-heptan-4-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-7-9(8-5-2)11-10(6-3)14-15-12(11)13/h9H,4-8H2,1-3H3,(H3,13,14,15) |
InChIキー |
DOTVALMKKUCUPD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C1=C(NN=C1N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


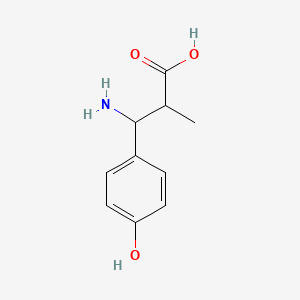


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
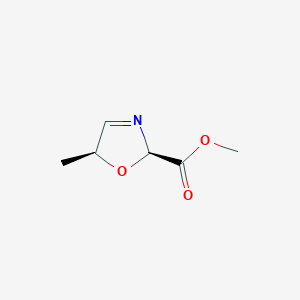
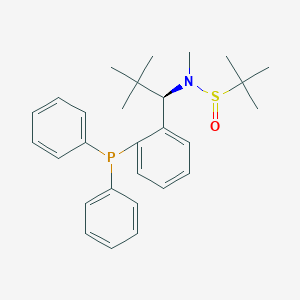
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

